2-(cyclopropanecarboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide
Beschreibung
This compound features a hybrid heterocyclic scaffold combining oxazole and 1,2,4-oxadiazole moieties, linked via a carboxamide bridge. The cyclopropane ring appended to the oxazole core introduces steric constraints that may enhance metabolic stability or influence binding interactions in biological systems.
Eigenschaften
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-6-14-9(21-17-6)4-13-11(19)8-5-20-12(15-8)16-10(18)7-2-3-7/h5,7H,2-4H2,1H3,(H,13,19)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBCVPBPTJJJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=COC(=N2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The oxadiazole group enhances π-π stacking and hydrogen-bonding interactions, critical for target engagement .
- Replacement of the oxazole in the target compound with a quinoline (navacaprant) or dihydroisoquinoline (DGAT inhibitor) alters lipophilicity and target specificity .
Cyclopropane-Containing Analogues
Cyclopropane rings are utilized to restrict conformational flexibility. Notable examples:
Key Observations :
- Cyclopropane in the target compound may reduce oxidative metabolism compared to linear alkyl chains in analogs like 3-(2-chlorophenyl)-5-methyl-N-allylisoxazole-4-carboxamide () .
Carboxamide Derivatives
Carboxamide linkages are critical for solubility and intermolecular interactions:
Key Observations :
- The oxazole carboxamide in the target compound may offer superior hydrolytic stability compared to isoxazole derivatives () .
Research Findings and Structure-Activity Relationships (SAR)
- Oxadiazole vs. Isoxazole : Oxadiazole-containing compounds (e.g., navacaprant) exhibit enhanced metabolic stability over isoxazole analogs, attributed to reduced ring strain and electrophilicity .
- Cyclopropane Effects : Cyclopropane rings in DGAT inhibitors () correlate with improved enzyme inhibition, suggesting similar benefits for the target compound .
- Therapeutic Divergence: Minor structural changes (e.g., replacing oxazole with quinoline) shift applications from metabolic regulation (DGAT) to CNS disorders (navacaprant) .
Vorbereitungsmethoden
Cyclization of α-Acylaminoketones
A representative protocol from [WO2011133751A2] involves:
- Reacting ethyl 2-amino-3-oxobutanoate with acetic anhydride to form 2-acetamido-3-oxobutanoate.
- Cyclization using phosphorus oxychloride (POCl₃) at 80–100°C, yielding ethyl oxazole-4-carboxylate.
- Hydrolysis with aqueous NaOH to produce oxazole-4-carboxylic acid (yield: 72–85%).
Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Solvent | Yield |
|---|---|---|---|---|
| Cyclization | POCl₃ | 80°C | Toluene | 78% |
| Hydrolysis | NaOH (2M) | 25°C | H₂O/EtOH | 85% |
Introduction of Cyclopropanecarboxamido Group
The 2-aminooxazole intermediate is acylated with cyclopropanecarbonyl chloride.
Acylation Protocol
As detailed in [US9415037B2]:
- Oxazole-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.
- Reaction with cyclopropanecarbonyl chloride in dimethylacetamide (DMAc) at 0–5°C, using triethylamine (TEA) as a base.
Optimization Data
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| TEA | DMAc | 0°C | 68% |
| DIPEA | DCM | 25°C | 55% |
Synthesis of 5-(Aminomethyl)-3-Methyl-1,2,4-Oxadiazole
The oxadiazole moiety is synthesized via cyclization of amidoximes.
Amidoxime Formation
Cyclization with Acetyl Chloride
From [WO2020092196A1]:
- Acetamidoxime reacts with acetyl chloride in pyridine at 60°C, forming 3-methyl-1,2,4-oxadiazole-5-carbaldehyde.
- Reduction with NaBH₄ yields 5-(hydroxymethyl)-3-methyl-1,2,4-oxadiazole, followed by amination to 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole.
Key Parameters
| Step | Reagents | Time | Yield |
|---|---|---|---|
| Cyclization | AcCl, Pyridine | 4 h | 65% |
| Reduction | NaBH₄, MeOH | 2 h | 89% |
Final Amide Coupling
The oxazole-4-carboxylic acid is coupled with 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole using standard peptide coupling reagents.
Activation and Coupling
As per [AU2016297886B2]:
- Oxazole-4-carboxylic acid is activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA in DMF.
- Reaction with 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole at room temperature for 12 h.
Comparative Coupling Agents
| Reagent | Solvent | Yield | Purity |
|---|---|---|---|
| HATU | DMF | 82% | 98% |
| EDCI/HOBt | THF | 74% | 95% |
Purification and Characterization
The crude product is purified via recrystallization (ethanol/water) or silica gel chromatography.
Scale-Up and Industrial Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
